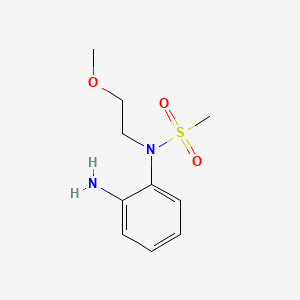

N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide (NEMES) is an organosulfonamide compound that has been widely studied for its potential applications in various scientific fields. It has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. NEMES is also known for its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Processes : N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide derivatives have been synthesized in various studies. For example, the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using Pd/C as a catalyst under a hydrogen atmosphere resulted in a related compound, highlighting the compound's role in synthetic chemistry processes (Robin et al., 2002).

Structural Analysis : Detailed structural analyses of similar compounds have been conducted, such as the full characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through various spectroscopic methods. These studies are crucial for understanding the physical and chemical properties of these compounds (Durgadas et al., 2012).

Reaction Mechanisms and Derivative Synthesis

One-Pot Synthesis Techniques : Research has demonstrated the efficiency of one-pot synthesis methods involving methanesulfonic acid. For instance, methanesulfonic acid was used as a catalyst for synthesizing 2-substituted benzoxazoles, demonstrating the versatility of methanesulfonamide derivatives in chemical syntheses (Kumar et al., 2008).

Creation of Novel Derivatives : Research has focused on creating novel derivatives of methanesulfonamide. For example, studies on the interaction of 4-(9-acridinylamino)aniline derivatives with DNA, where the methanesulfonamide derivative plays a crucial role, have provided insights into potential biomedical applications (Hénichart et al., 1982).

Molecular Modeling and Computational Studies

Quantum-Chemical Calculations : Computational studies, such as quantum-chemical calculations, have been applied to methanesulfonamide compounds to predict their optimized state, free energy, and molecular orbitals involved in spectrum formation. These studies are essential for understanding the electronic properties of these compounds (Xue et al., 2022).

Structural Prediction and Analysis : Studies have utilized crystallography and X-ray powder diffraction data to determine the crystal structures of methanesulfonamide derivatives, aiding in the prediction of molecular geometries and understanding intermolecular interactions (Dey et al., 2015).

properties

IUPAC Name |

N-(2-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-15-8-7-12(16(2,13)14)10-6-4-3-5-9(10)11/h3-6H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISQPJWKMMTCIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1=CC=CC=C1N)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)